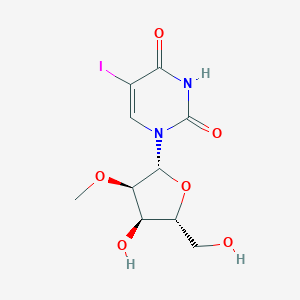

5-Iodo-2'-O-methyluridine

Beschreibung

BenchChem offers high-quality 5-Iodo-2'-O-methyluridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2'-O-methyluridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVDDNNLEWFJNQ-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312637 | |

| Record name | 5-Iodo-2′-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34218-84-3 | |

| Record name | 5-Iodo-2′-O-methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34218-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2′-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 5-Iodo-2'-O-methyluridine Antiviral Mechanism of Action

Executive Summary

This technical guide aims to provide a comprehensive overview of the antiviral mechanism of action of 5-Iodo-2'-O-methyluridine. However, a thorough review of publicly available scientific literature and patent databases reveals a significant scarcity of specific experimental data for this particular compound. The majority of available research focuses on the related but distinct molecule, 5-iodo-2'-deoxyuridine (Idoxuridine), which primarily targets DNA viruses.

Consequently, this document will establish a proposed mechanism of action for 5-Iodo-2'-O-methyluridine based on the known activities of two classes of related antiviral compounds: 5-substituted pyrimidine nucleosides and 2'-O-methylated nucleoside analogs. This guide will clearly distinguish between established principles for analogous compounds and the hypothesized mechanism for 5-Iodo-2'-O-methyluridine. Due to the lack of specific data, quantitative data tables and detailed experimental protocols for 5-Iodo-2'-O-methyluridine cannot be provided. Instead, illustrative examples and general methodologies are presented.

Introduction to 5-Iodo-2'-O-methyluridine

5-Iodo-2'-O-methyluridine is a synthetic pyrimidine nucleoside analog. Its structure is characterized by an iodine atom at the 5th position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose sugar. These modifications are anticipated to confer specific antiviral properties, likely targeting RNA viruses due to the presence of the 2'-O-methyl group, which is a hallmark of ribonucleosides.

Proposed Antiviral Mechanism of Action

The antiviral activity of 5-Iodo-2'-O-methyluridine is hypothesized to proceed through a multi-step intracellular pathway, culminating in the disruption of viral RNA synthesis. This proposed mechanism is based on the well-established actions of other nucleoside analogs.

2.1. Cellular Uptake and Anabolic Phosphorylation:

It is proposed that 5-Iodo-2'-O-methyluridine is transported into the host cell via nucleoside transporters. Once inside, it is expected to undergo sequential phosphorylation by host cell kinases to yield its active triphosphate form, 5-Iodo-2'-O-methyluridine-5'-triphosphate. This anabolic conversion is a critical prerequisite for its antiviral activity.

2.2. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp):

The active triphosphate metabolite is hypothesized to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). RdRp is an essential enzyme for the replication and transcription of the genomes of many RNA viruses. The triphosphate analog likely mimics the natural substrate (uridine triphosphate), allowing it to bind to the active site of the RdRp.

Incorporation of 5-Iodo-2'-O-methyluridine monophosphate into the nascent viral RNA chain is a potential mechanism of action. The presence of the 2'-O-methyl group may then act as a non-obligate chain terminator, causing a steric clash that hinders the addition of the subsequent nucleotide, thereby stalling the polymerase.

2.3. Evasion of Innate Immune Recognition:

Viral RNA lacking 2'-O-methylation at the 5' cap can be recognized as non-self by the host's innate immune system, leading to an antiviral response. Some viruses have evolved their own methyltransferases to mimic host mRNA caps. It is plausible that 5-Iodo-2'-O-methyluridine, once incorporated into viral RNA, could interfere with this process or alter the RNA structure in a way that it is recognized by host pattern recognition receptors, though this is a more speculative aspect of its potential mechanism.

Below is a diagram illustrating the proposed general mechanism of action for a 2'-O-methylated nucleoside analog targeting a viral RNA polymerase.

Caption: Proposed mechanism of action for 5-Iodo-2'-O-methyluridine.

Data Presentation (Illustrative)

As no specific quantitative data for 5-Iodo-2'-O-methyluridine is available, the following table is provided as an illustrative example of how such data would be presented. The values are hypothetical and should not be considered experimental results.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 5-Iodo-2'-O-methyluridine | Influenza A (H1N1) | MDCK | Data Not Available | Data Not Available | Data Not Available |

| 5-Iodo-2'-O-methyluridine | Respiratory Syncytial Virus (RSV) | HEp-2 | Data Not Available | Data Not Available | Data Not Available |

| 5-Iodo-2'-O-methyluridine | Hepatitis C Virus (HCV) | Huh-7 | Data Not Available | Data Not Available | Data Not Available |

| Ribavirin (Control) | Influenza A (H1N1) | MDCK | Variable | Variable | Variable |

Experimental Protocols (General Methodologies)

In the absence of specific published studies on 5-Iodo-2'-O-methyluridine, this section outlines general experimental protocols commonly used to characterize the antiviral activity of nucleoside analogs.

4.1. Synthesis of 5-Iodo-2'-O-methyluridine:

A general approach to synthesizing 5-Iodo-2'-O-methyluridine would likely involve the iodination of 2'-O-methyluridine. This could be achieved using an iodinating agent such as iodine monochloride or N-iodosuccinimide in an appropriate solvent. The reaction would be followed by purification using techniques like column chromatography and characterization by NMR and mass spectrometry.

4.2. In Vitro Antiviral Assays:

-

Cytopathic Effect (CPE) Inhibition Assay: To determine the 50% effective concentration (EC50), various concentrations of the compound would be added to cultured cells prior to or during infection with the target virus. The reduction in virus-induced cell death would be quantified, typically by spectrophotometry after staining with a viability dye like crystal violet.

-

Plaque Reduction Assay: This assay also determines the EC50 by measuring the reduction in the number of viral plaques formed in a cell monolayer in the presence of the compound.

-

Yield Reduction Assay: The amount of infectious virus produced in the presence of the compound is quantified by titrating the supernatant from infected cell cultures.

4.3. Cytotoxicity Assays:

To determine the 50% cytotoxic concentration (CC50), uninfected cells are incubated with a range of compound concentrations. Cell viability is then assessed using methods such as the MTT or MTS assay, which measure mitochondrial activity.

4.4. Mechanism of Action Studies:

-

Polymerase Inhibition Assay: The inhibitory activity of the triphosphate form of 5-Iodo-2'-O-methyluridine on purified viral RdRp would be assessed in a cell-free system. This typically involves measuring the incorporation of radiolabeled nucleotides into a template RNA in the presence and absence of the inhibitor.

-

Time-of-Addition Assay: The compound is added at different time points relative to viral infection to determine which stage of the viral replication cycle is inhibited.

The workflow for a typical antiviral screening and mechanism of action study is depicted below.

Caption: General workflow for antiviral drug discovery.

Conclusion and Future Directions

While 5-Iodo-2'-O-methyluridine holds theoretical promise as an antiviral agent against RNA viruses, the current lack of specific experimental data prevents a definitive characterization of its mechanism of action and antiviral spectrum. The proposed mechanism, involving inhibition of viral RdRp, is based on sound principles derived from related nucleoside analogs.

Future research should focus on the synthesis of 5-Iodo-2'-O-methyluridine and its evaluation in a broad panel of antiviral assays against various RNA viruses. Subsequent mechanistic studies will be crucial to validate the proposed mechanism of action and to determine its potential as a therapeutic candidate.

Disclaimer: This document is based on a synthesis of information on related compounds due to the absence of specific data on 5-Iodo-2'-O-methyluridine. The proposed mechanisms and illustrative data are for informational purposes and should not be interpreted as experimentally verified facts for this specific molecule.

An In-depth Technical Guide to the Synthesis of 5-Iodo-2'-O-methyluridine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Iodo-2'-O-methyluridine, a crucial modified nucleoside for various research applications. This document details a high-yield synthetic protocol, presents comparative data for similar reactions, and outlines the compound's significance in biomedical research.

Introduction

5-Iodo-2'-O-methyluridine is a synthetic derivative of the naturally occurring nucleoside, uridine. The introduction of an iodine atom at the C5 position of the uracil base and a methyl group at the 2'-hydroxyl of the ribose sugar confers unique chemical properties that are valuable in a range of research and therapeutic contexts. The 2'-O-methylation is a common modification in natural RNA molecules, enhancing enzymatic stability and altering binding affinities. The 5-iodo modification serves as a versatile handle for further chemical transformations and as a heavy atom for crystallographic studies. Consequently, 5-Iodo-2'-O-methyluridine is a valuable tool for the development of nucleic acid-based diagnostics and therapeutics, including antisense oligonucleotides and RNA interference (RNAi) triggers.

Synthesis of 5-Iodo-2'-O-methyluridine

The synthesis of 5-Iodo-2'-O-methyluridine is most efficiently achieved through the direct electrophilic iodination of the precursor, 2'-O-methyluridine. The electron-rich nature of the C5 position of the uracil ring makes it susceptible to attack by electrophilic iodine species. A particularly effective and environmentally friendly method utilizes molecular iodine in the presence of a silver salt under solvent-free mechanochemical conditions.

Synthetic Pathway

Caption: Synthetic route to 5-Iodo-2'-O-methyluridine.

Experimental Protocols

Method 1: Mechanochemical Iodination with Iodine and Silver Nitrate.[1]

This protocol is based on a green chemistry approach that avoids the use of hazardous solvents and reagents, offering a high yield in a short reaction time.[1]

Materials:

-

2'-O-methyluridine (mU)

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Mortar and pestle or a mixer mill

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

In a mortar, combine 2'-O-methyluridine (1.0 eq), iodine (1.2 eq), and silver nitrate (2.0 eq).

-

Grind the mixture vigorously with a pestle for 15 minutes at room temperature. The progress of the reaction can be monitored by the color change of the solid mixture.

-

Upon completion of the reaction, the resulting solid mixture is suspended in a minimal amount of methanol.

-

The suspension is filtered to remove insoluble silver salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford 5-Iodo-2'-O-methyluridine as an off-white solid.[1]

General Experimental Workflow

Caption: General workflow for the synthesis of 5-Iodo-2'-O-methyluridine.

Data Presentation

Quantitative Data for the Synthesis of 5-Iodo-2'-O-methyluridine.[1]

| Parameter | Value |

| Starting Material | 2'-O-methyluridine |

| Reagents | I₂, AgNO₃ |

| Reaction Time | 15 minutes |

| Yield | 98% |

| Appearance | Off-white solid |

| Melting Point | 149–151 °C |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.69 (s, 1H), 8.53 (s, 1H), 5.78 (d, J = 3.9 Hz, 1H), 4.11 (t, J = 5.2 Hz, 1H), 3.85 (dd, J = 5.6, 2.7 Hz, 1H), 3.79 (t, J = 4.5 Hz, 1H), 3.68 (d, J = 2.7 Hz, 1H), 3.57 (dd, J = 12.1, 2.5 Hz, 1H), 3.38 (s, 4H) |

| ¹³C NMR (500 MHz, DMSO-d₆) | δ 160.97, 150.60, 145.33, 87.02, 85.27, 83.51, 69.78, 68.28, 60.14, 58.05 |

| HRMS (ESI) | Calculated for C₁₀H₁₃IN₂O₆ [M+H]⁺: 384.1265, Found: 383.9813 |

Comparative Data for Iodination of Uridine Derivatives

| Starting Material | Iodinating System | Solvent | Time | Yield | Reference |

| Uridine | I₂ / AgNO₃ | None | 25 min | 83% | [1] |

| 2'-Deoxyuridine | I₂ / AgNO₃ | None | 25 min | 86% | [1] |

| 2'-O-methyluridine | I₂ / AgNO₃ | None | 15 min | 98% | [1] |

Research Applications

5-Iodo-2'-O-methyluridine is a valuable building block in the synthesis of modified oligonucleotides for various research and therapeutic applications.

-

Antisense Oligonucleotides: The 2'-O-methyl modification enhances the stability of oligonucleotides against nuclease degradation and increases their binding affinity to target RNA. The 5-iodo group can be used for post-synthetic modifications or to introduce reporter groups.

-

RNA Interference (RNAi): Similar to antisense applications, the modifications in 5-Iodo-2'-O-methyluridine can be incorporated into small interfering RNAs (siRNAs) to improve their stability and efficacy.

-

X-ray Crystallography: The heavy iodine atom can aid in solving the phase problem in X-ray crystallography, facilitating the determination of the three-dimensional structures of nucleic acids and their complexes with proteins.

-

Cross-linking Studies: The 5-iodo substituent can be used in photochemical cross-linking experiments to study the interactions of nucleic acids with other molecules.

References

5-Iodo-2'-O-methyluridine: A Technical Overview of its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-O-methyluridine is a modified pyrimidine nucleoside analog that has garnered significant interest in the fields of virology and oncology. As a derivative of uridine, it functions as an antimetabolite, interfering with the synthesis of nucleic acids. Its structural modifications, specifically the iodine atom at the 5th position of the uracil ring and the methyl group at the 2'-O position of the ribose sugar, confer unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Iodo-2'-O-methyluridine, along with insights into its synthesis, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physical and Chemical Properties

The physicochemical properties of 5-Iodo-2'-O-methyluridine are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below. It is important to note that while data for the exact target molecule is provided where available, some properties are extrapolated from the closely related and more extensively studied compound, 5-Iodo-2'-deoxyuridine, and should be considered as indicative.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O₆ | [1](2) |

| Molecular Weight | 384.12 g/mol | [1](2) |

| CAS Number | 34218-84-3 | [1](2) |

| Appearance | White to off-white powder/crystalline solid (inferred) | |

| Melting Point | ~193-194 °C (for 5-Iodo-2'-deoxyuridine) | [3](--INVALID-LINK----INVALID-LINK-- |

| Solubility | Soluble in DMSO and dimethylformamide. Limited solubility in water. (inferred from related compounds) | [4](5) |

| Storage | Store at 10°C - 25°C for long-term storage. | [1](2) |

| SMILES | CO[C@@H]1--INVALID-LINK--NC2=O)I)CO">C@@HO | [1](2) |

Experimental Protocols

General Synthesis of 5-Iodo-2'-O-methyluridine

Principle: The synthesis involves the direct iodination of the uracil base at the C5 position.

Materials:

-

2'-O-methyluridine

-

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

-

An appropriate solvent (e.g., methanol, dichloromethane)

-

Purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Dissolve 2'-O-methyluridine in a suitable solvent.

-

Add the iodinating agent (e.g., ICl or NIS) to the solution. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure 5-Iodo-2'-O-methyluridine.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Note: This is a generalized protocol. Reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.

Antiviral Activity Assay (General Protocol)

The antiviral activity of 5-Iodo-2'-O-methyluridine can be evaluated in cell culture using a virus yield reduction assay.[6](4)

Principle: This assay measures the ability of a compound to inhibit the replication of a virus in a host cell line.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock with a known titer

-

5-Iodo-2'-O-methyluridine

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Plating: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a series of dilutions of 5-Iodo-2'-O-methyluridine in cell culture medium.

-

Infection: After 24 hours, remove the medium from the cell monolayers and infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of 5-Iodo-2'-O-methyluridine to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 24-72 hours.

-

Quantification of Viral Yield: Harvest the supernatant from each well. The amount of infectious virus in the supernatant can be quantified by various methods, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay on fresh cell monolayers.

-

Data Analysis: Determine the concentration of 5-Iodo-2'-O-methyluridine that inhibits viral replication by 50% (IC₅₀). This is typically calculated by plotting the percentage of virus inhibition against the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action

5-Iodo-2'-O-methyluridine is recognized as a purine nucleoside analog with potent antiviral and antitumor activities.[7](8) Its mechanism of action is primarily centered on the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells, such as cancer cells and virus-infected cells.

Inhibition of DNA Synthesis

As a thymidine analog, 5-Iodo-2'-O-methyluridine is recognized by cellular and viral enzymes involved in nucleic acid synthesis. The proposed mechanism is as follows:

-

Cellular Uptake and Phosphorylation: The compound is transported into the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form.

-

Incorporation into DNA: The triphosphate derivative acts as a substrate for DNA polymerases and is incorporated into the growing DNA chain in place of the natural nucleotide, deoxythymidine triphosphate (dTTP).

-

Disruption of DNA Replication: The presence of the bulky iodine atom at the 5-position of the uracil base can cause steric hindrance and alter the DNA structure. This modification can disrupt the normal process of DNA replication and repair, ultimately leading to cell cycle arrest and cell death.[9](7)

Mechanism of DNA Synthesis Inhibition

Induction of Apoptosis

In addition to inhibiting DNA synthesis, 5-Iodo-2'-O-methyluridine can induce programmed cell death, or apoptosis. The accumulation of DNA damage caused by its incorporation into DNA is a major trigger for apoptosis. The apoptotic pathway can be mitochondria-mediated and may be independent of caspases.(9)

The general steps involved are:

-

DNA Damage Recognition: Cellular surveillance mechanisms detect the abnormal DNA structure resulting from the incorporation of the iodinated nucleoside.

-

Signaling Cascade Activation: This triggers a signaling cascade that often involves the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential.

-

Mitochondrial Pathway: The altered mitochondrial function can lead to the release of pro-apoptotic factors, such as apoptosis-inducing factor (AIF), into the cytoplasm.

-

Execution of Apoptosis: These factors then translocate to the nucleus and induce chromatin condensation and DNA fragmentation, which are hallmarks of apoptosis, leading to cell death.

Mitochondria-Mediated Apoptosis Pathway

Conclusion

5-Iodo-2'-O-methyluridine is a promising nucleoside analog with significant potential in antiviral and anticancer therapies. Its ability to be incorporated into DNA, thereby disrupting replication and inducing apoptosis, forms the basis of its therapeutic effect. The information provided in this technical guide on its physical and chemical properties, along with general protocols for its synthesis and biological evaluation, serves as a foundational resource for researchers in the field. Further investigation into its specific cellular targets and pathways will be crucial for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Iodo-2'-O-methyluridine | 34218-84-3 | NI06234 [biosynth.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. A simple and efficient method for synthesis of 5-substituted 2'-deoxyuridine nucleosides using metal-halogen exchange reaction of 5-iodo-2'-deoxyuridine sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical modulation of 5-bromo-2'-deoxyuridine and 5-iodo-2'-deoxyuridine incorporation into DNA in VX2 tumor-bearing rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-2'-O-methyluridine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2'-O-methyluridine is a synthetic pyrimidine nucleoside analog that has garnered interest for its potential as an antiviral and anticancer agent. The strategic placement of an iodine atom at the 5-position of the uracil base, combined with a methyl group at the 2'-position of the ribose sugar, confers unique chemical and biological properties. This guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of 5-Iodo-2'-O-methyluridine, including detailed experimental protocols and a summary of available quantitative data. The mechanism of action, while not fully elucidated, is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. This document aims to serve as a technical resource for researchers in the fields of medicinal chemistry, virology, and oncology.

Introduction

Nucleoside analogs represent a cornerstone of modern chemotherapy, with a rich history of application in treating viral infections and cancers. The modification of natural nucleosides can lead to compounds that act as antimetabolites, interfering with the synthesis of nucleic acids or inducing programmed cell death. 5-Iodo-2'-O-methyluridine belongs to this class of molecules, featuring two key modifications:

-

5-Iodouracil Base: The substitution of the methyl group at the 5-position of thymine with a larger iodine atom can alter the recognition of the nucleoside by cellular enzymes and can lead to the incorporation of the fraudulent nucleotide into DNA, ultimately disrupting its structure and function.

-

2'-O-methylation: The presence of a methyl group on the 2'-hydroxyl of the ribose moiety is a modification found in nature, particularly in RNA molecules. This modification is known to increase the stability of the glycosidic bond and confer resistance to degradation by nucleases.

This guide will delve into the available scientific literature to present a detailed account of 5-Iodo-2'-O-methyluridine, with a focus on its discovery, synthetic pathways, and biological evaluation.

Discovery and History

The precise first synthesis and discovery of 5-Iodo-2'-O-methyluridine is not extensively documented in readily available literature, which is largely dominated by its close and more widely studied analog, 5-Iodo-2'-deoxyuridine (Idoxuridine). However, the synthesis of various 5-substituted-2'-O-methyluridine derivatives has been reported in the context of screening for inhibitors of viruses such as the Hepatitis C Virus (HCV). In a 2006 study by Ding et al., 5-Iodo-2'-O-methyluridine was utilized as a key starting material for the synthesis of 5-alkynyl and 5-alkenyl substituted 2'-O-methyluridine derivatives, indicating that its preparation was an established procedure at that time.[1] The rationale for such modifications often stems from the known antiviral and anticancer properties of related nucleoside analogs.

Synthesis of 5-Iodo-2'-O-methyluridine

While a specific, detailed protocol for the synthesis of the D-isomer of 5-Iodo-2'-O-methyluridine is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of related compounds, such as its L-isomer and other 2'-O-methylated nucleosides. The synthesis would likely involve two key steps: the 2'-O-methylation of a suitably protected uridine derivative, followed by iodination at the 5-position of the uracil base.

General Synthetic Strategy

A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions, protecting groups, and purification methods.

Figure 1: A potential synthetic pathway for 5-Iodo-2'-O-methyluridine.

Experimental Protocols

This protocol is a generalized procedure based on common methods for 2'-O-methylation of nucleosides.

-

Protection of 3' and 5' Hydroxyl Groups: To a solution of uridine in anhydrous pyridine, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPSCl) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with methanol and evaporate the solvent. Purify the resulting 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine by silica gel chromatography.

-

2'-O-Methylation: To a solution of the protected uridine in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C. Stir the mixture for 30 minutes, then add methyl iodide (MeI). Allow the reaction to proceed at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the 2'-O-methylated product by chromatography.

-

Deprotection: Dissolve the 2'-O-methylated protected uridine in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF). Stir the reaction at room temperature until the deprotection is complete. Evaporate the solvent and purify the resulting 2'-O-methyluridine by chromatography.

This protocol is based on a green chemistry approach for the iodination of pyrimidine derivatives.[2]

-

In a mortar, combine 2'-O-methyluridine, solid iodine (I₂), and silver nitrate (AgNO₃) in a suitable molar ratio.

-

Add a few drops of acetonitrile to the mixture.

-

Grind the mixture with a pestle for 20-30 minutes at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture can be purified by column chromatography to yield 5-Iodo-2'-O-methyluridine.

Biological Activity and Mechanism of Action

5-Iodo-2'-O-methyluridine is reported to possess both antiviral and anticancer properties.[3] The proposed mechanism of action for its anticancer effects involves the inhibition of DNA synthesis and the induction of apoptosis.[3]

Anticancer Activity

The anticancer activity of 5-Iodo-2'-O-methyluridine is attributed to its function as a pyrimidine nucleoside analog. After cellular uptake, it is likely phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then compete with the natural substrate, deoxythymidine triphosphate (dTTP) or uridine triphosphate (UTP), for incorporation into DNA or RNA by polymerases. The incorporation of the iodinated nucleoside can lead to DNA damage, chain termination, and ultimately trigger apoptotic pathways in rapidly dividing cancer cells.

Putative Anticancer Mechanism of Action:

Figure 2: Postulated mechanism of anticancer action for 5-Iodo-2'-O-methyluridine.

Antiviral Activity

The antiviral activity of 5-Iodo-2'-O-methyluridine likely follows a similar mechanism to its anticancer effects, primarily targeting viral nucleic acid replication. Viral polymerases, which are often less selective than their host cell counterparts, may readily incorporate the triphosphate form of the analog into the growing viral genome (either DNA or RNA, depending on the virus). This incorporation can act as a chain terminator or introduce mutations, thereby inhibiting the production of new infectious virus particles. The 2'-O-methyl group may also confer advantages such as increased stability within the cell and resistance to degradation.

Quantitative Data

Specific quantitative data for the biological activity of 5-Iodo-2'-O-methyluridine is sparse in the public domain. The majority of available data pertains to the related compound, 5-Iodo-2'-deoxyuridine. The table below is provided as a template for the type of data that would be crucial for a thorough evaluation of this compound.

Table 1: Summary of Biological Activity Data (Hypothetical)

| Assay Type | Target | Cell Line/Virus | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) | Selectivity Index (SI) | Reference |

| Anticancer | DNA Synthesis | HeLa (Cervical Cancer) | Data not available | Data not available | Data not available | |

| Anticancer | Apoptosis Induction | A549 (Lung Cancer) | Data not available | Data not available | Data not available | |

| Antiviral | Herpes Simplex Virus 1 | Vero | Data not available | Data not available | Data not available | |

| Antiviral | Hepatitis C Virus | Huh-7 | Data not available | Data not available | Data not available |

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anticancer and antiviral activities of nucleoside analogs like 5-Iodo-2'-O-methyluridine.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow:

Figure 3: Workflow for the MTT assay to determine cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-Iodo-2'-O-methyluridine in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

Experimental Workflow:

Figure 4: Workflow for the plaque reduction assay to determine antiviral efficacy.

Protocol:

-

Cell Seeding: Plate host cells in multi-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of 5-Iodo-2'-O-methyluridine.

-

Overlay: After an adsorption period, remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

-

Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC₅₀).

Conclusion

5-Iodo-2'-O-methyluridine is a promising nucleoside analog with potential applications in antiviral and anticancer therapy. Its unique structural features suggest a mechanism of action involving the disruption of nucleic acid synthesis and induction of apoptosis. While detailed information on its discovery and specific quantitative biological data are not widely available, the established synthetic routes for related compounds and general protocols for biological evaluation provide a solid foundation for further research. Future studies should focus on elucidating the specific cellular targets, determining its efficacy against a broad range of cancer cell lines and viruses, and establishing a detailed pharmacokinetic and pharmacodynamic profile to fully assess its therapeutic potential.

References

Navigating the Cellular Maze: A Technical Guide to the Biochemical Pathways of 5-Iodo-2'-O-methyluridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2'-O-methyluridine is a synthetic nucleoside analogue whose biochemical fate and mechanism of action are of increasing interest in the fields of antiviral and anticancer research. While its pathways are not as extensively characterized as its deoxy- counterpart, 5-Iodo-2'-deoxyuridine (Idoxuridine), this guide synthesizes the current understanding and provides a hypothesized framework for its cellular interactions. This document details its potential metabolic routes, mechanisms of action, and relevant experimental protocols, offering a comprehensive resource for professionals in drug development.

Introduction

Nucleoside analogues are a cornerstone of modern pharmacology, exhibiting a broad spectrum of antiviral and antineoplastic activities. Their efficacy lies in their ability to mimic endogenous nucleosides, thereby interfering with nucleic acid synthesis and other vital cellular processes. 5-Iodo-2'-O-methyluridine belongs to a class of modified nucleosides characterized by a methyl group at the 2' position of the ribose sugar and an iodine atom at the 5th position of the uracil base. The 2'-O-methylation is a naturally occurring modification in RNA that confers increased stability against nuclease degradation. This modification in a synthetic analogue could potentially enhance its bioavailability and therapeutic window.

Hypothesized Biochemical Pathways

Direct experimental evidence detailing the complete biochemical pathways of 5-Iodo-2'-O-methyluridine is limited. However, based on the known metabolism of similar 5-substituted pyrimidines and the enzymatic activities on 2'-O-methylated nucleosides, a putative metabolic and mechanistic pathway can be proposed.

Cellular Uptake and Anabolism

It is anticipated that 5-Iodo-2'-O-methyluridine is transported into the cell via nucleoside transporters. Once inside, it may undergo phosphorylation by cellular kinases to its monophosphate, diphosphate, and ultimately triphosphate form. However, the 2'-O-methyl group may influence the efficiency of these phosphorylation steps.

Mechanism of Action

The triphosphate form, 5-Iodo-2'-O-methyluridine triphosphate (5-IMUTP), is the likely active metabolite. Due to the 2'-O-methyl modification, its primary mode of action is expected to be as an RNA chain terminator or an inhibitor of RNA polymerases, rather than incorporation into DNA. This would be a key distinction from its deoxy- counterpart, Idoxuridine.

Catabolic Pathway

A potential catabolic pathway for 5-Iodo-2'-O-methyluridine involves deglycosylation by a nucleoside hydrolase. A novel 2′-O-methyluridine hydrolase has been identified that can cleave the glycosidic bond of 2'-O-methyluridine and its 5-fluoro derivative. It is plausible that a similar enzyme could act on 5-Iodo-2'-O-methyluridine, releasing the base 5-iodouracil.

Quantitative Data

Direct quantitative data for 5-Iodo-2'-O-methyluridine is scarce in publicly available literature. The following table provides data for the related compound, 5-Iodo-2'-deoxyuridine (Idoxuridine), to offer a comparative context for its potential biological activity.

| Compound | Target | Assay | Value | Reference |

| 5-Iodo-2'-deoxyuridine | Feline Herpesvirus | Antiviral Assay | IC50: 4.3 µM | [1] |

| 5-Iodo-2'-deoxyuridine | Herpes Simplex Virus Type 1 | Plaque Reduction | Antiviral Index: 80 | [2][3] |

Experimental Protocols

Detailed experimental protocols for 5-Iodo-2'-O-methyluridine are not widely published. However, methodologies for the synthesis and evaluation of similar 2'-O-methylated nucleosides can be adapted.

Synthesis of 5-Fluoro-2'-O-methyluridine (as a proxy)

This protocol is adapted from the synthesis of a similar compound and can serve as a template.

Materials:

-

3',5'-bis-O-benzoyl-5-fluoro-2'-O-methyluridine

-

1 M Sodium methylate solution in methanol

-

1 M Acetic acid

-

Methanol

-

Chloroform

-

C-18 reverse-phase chromatography cartridges

Procedure:

-

A mixture of 3',5'-bis-O-benzoyl-5-fluoro-2'-O-methyluridine (0.41 mmol) and 1 M sodium methylate solution in methanol (0.83 mL) is stirred for 30 minutes at room temperature.

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a methanol/chloroform (1/9, v/v) eluent.

-

Upon completion, the reaction mixture is neutralized with 1 M acetic acid.

-

The crude product is purified by reverse-phase column chromatography using C-18 cartridges with a water/methanol gradient (10:0 to 10:2).

-

Solvents are removed under reduced pressure to yield the final product.

Nucleoside Hydrolase Activity Assay

This protocol is designed to test the activity of a putative 2'-O-methyluridine hydrolase on 5-Iodo-2'-O-methyluridine.

Materials:

-

Purified recombinant 2'-O-methyluridine hydrolase

-

5-Iodo-2'-O-methyluridine (substrate)

-

5-Iodouracil (standard)

-

Reaction buffer (e.g., 50 mM TRIS-HCl, pH 8)

-

TLC plates

-

HPLC-MS system

Procedure:

-

Set up the enzymatic reaction at 37°C for 1 hour, containing the purified hydrolase and 5-Iodo-2'-O-methyluridine in the reaction buffer.

-

Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Analyze the reaction mixture by TLC, spotting the reaction, the substrate, and the 5-iodouracil standard.

-

For quantitative analysis, analyze the reaction mixture using an HPLC-MS system to separate and identify the substrate and potential product (5-iodouracil).

Conclusion and Future Directions

5-Iodo-2'-O-methyluridine represents a promising but understudied nucleoside analogue. The presence of the 2'-O-methyl group likely alters its biochemical profile significantly from that of Idoxuridine, directing its activity towards RNA-related processes and potentially improving its stability. The hypothesized pathways presented in this guide provide a framework for future research. Elucidating the specific kinases, polymerases, and hydrolases that interact with this compound will be crucial for understanding its therapeutic potential. Further studies are warranted to isolate and characterize these enzymes and to obtain quantitative data on the efficacy and toxicity of 5-Iodo-2'-O-methyluridine in various disease models. This will be essential for its development as a potential therapeutic agent.

References

- 1. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodo-2'-O-methyluridine as a nucleoside analog

An In-depth Technical Guide to 5-Iodo-2'-O-methyluridine: A Promising Nucleoside Analog

Introduction

5-Iodo-2'-O-methyluridine is a synthetic nucleoside analog that has garnered significant interest within the scientific community for its potential as both an antiviral and an anticancer agent.[1] As a derivative of uridine, a natural component of ribonucleic acid (RNA), its structure is modified in two key positions: an iodine atom is introduced at the 5th position of the uracil base, and a methyl group is added to the 2'-hydroxyl group of the ribose sugar. These modifications are crucial to its biological activity, enabling it to interfere with the replication of viral and cellular genetic material. This technical guide provides a comprehensive overview of 5-Iodo-2'-O-methyluridine, detailing its chemical properties, synthesis, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Chemical Properties

The fundamental chemical characteristics of 5-Iodo-2'-O-methyluridine are summarized in the table below. These properties are essential for its identification, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 34218-84-3[1] |

| Molecular Formula | C₁₀H₁₃IN₂O₆[1] |

| Molecular Weight | 384.12 g/mol [1] |

| IUPAC Name | 1-[(2R,3R,4R,5R)-5-(hydroxymethyl)-4-methoxy-3-oxidanyl-oxolan-2-yl]-5-iodanyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

| SMILES | CO[C@@H]1--INVALID-LINK--NC2=O)I)CO">C@@HO[1] |

| Physical Form | Powder or crystals |

| Storage Temperature | 10°C - 25°C[1] |

Synthesis

The synthesis of 5-Iodo-2'-O-methyluridine typically involves a multi-step chemical process starting from a commercially available uridine derivative. A generalized synthetic workflow is outlined below. The process begins with the selective protection of the hydroxyl groups on the ribose sugar, followed by methylation of the 2'-hydroxyl group. The subsequent iodination of the uracil base at the 5-position is a critical step, often achieved using an iodinating agent. Finally, deprotection of the remaining hydroxyl groups yields the target compound.

Caption: Generalized synthetic pathway for 5-Iodo-2'-O-methyluridine.

Mechanism of Action

The therapeutic potential of 5-Iodo-2'-O-methyluridine stems from its ability to act as a nucleoside analog.[2] Once inside a cell, it is phosphorylated by cellular kinases to its triphosphate form. This activated form can then be recognized by viral or cellular polymerases and incorporated into growing RNA or DNA chains. The presence of the bulky iodine atom at the 5-position and the methyl group at the 2'-position can disrupt the normal structure and function of the nucleic acid, leading to chain termination and inhibition of replication.[2] This interference with nucleic acid synthesis is the primary mechanism behind its antiviral and anticancer effects.

Caption: Cellular pathway of 5-Iodo-2'-O-methyluridine's action.

Therapeutic Applications

Antiviral Activity

5-Iodo-2'-O-methyluridine has demonstrated inhibitory effects against a range of DNA and RNA viruses.[1] Its mechanism of action, which involves the disruption of nucleic acid synthesis, makes it a broad-spectrum antiviral candidate. Research has shown its potential against viruses such as Herpes Simplex Virus (HSV).[3][4]

Anticancer Activity

The ability of 5-Iodo-2'-O-methyluridine to interfere with DNA synthesis also makes it a candidate for cancer therapy.[1] By being incorporated into the DNA of rapidly dividing cancer cells, it can trigger cell cycle arrest and apoptosis (programmed cell death).[5]

Quantitative Data

The efficacy of a potential therapeutic agent is quantified by parameters such as the 50% effective concentration (EC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀) for its effect on host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the target (e.g., virus) over the host cells.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for 5-Iodo-2'-O-methyluridine

| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Assay Method |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Value | Value | Value | Plaque Reduction Assay[2] |

| SARS-CoV-2 | Calu-3 | Value | Value | Value | Viral Yield Reduction Assay[2] |

| Influenza A (H1N1) | MDCK | Value | Value | Value | Cytopathic Effect (CPE) Inhibition Assay[2] |

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

Antiviral Assay: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Complete cell culture medium

-

Virus stock of known titer

-

5-Iodo-2'-O-methyluridine stock solution

-

96-well or 6-well plates

-

Overlay medium (e.g., containing carboxymethylcellulose or agar)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed the host cells into plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of 5-Iodo-2'-O-methyluridine in culture medium.

-

Infection: Remove the medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: After a viral adsorption period, remove the virus inoculum and add the different concentrations of the compound.

-

Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet).

-

Plaque Counting: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Caption: Workflow for a standard plaque reduction assay.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

5-Iodo-2'-O-methyluridine stock solution

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[6][9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Treat the cells with serial dilutions of 5-Iodo-2'-O-methyluridine. Include vehicle and blank controls.[6]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Perspectives

5-Iodo-2'-O-methyluridine represents a promising scaffold for the development of novel antiviral and anticancer therapeutics. Its mechanism of action, centered on the disruption of nucleic acid synthesis, provides a strong rationale for its potential efficacy. Further research is warranted to fully elucidate its spectrum of activity, pharmacokinetic properties, and in vivo efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other nucleoside analogs. The systematic evaluation of its quantitative parameters, such as EC₅₀, CC₅₀, and SI, will be crucial in determining its clinical potential and advancing it through the drug development pipeline. The synthesis of derivatives and combination therapies may further enhance its therapeutic index and overcome potential resistance mechanisms.

References

- 1. 5-Iodo-2'-O-methyluridine | 34218-84-3 | NI06234 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

Structural Analysis of 5-Iodo-2'-O-methyluridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2'-O-methyluridine is a modified pyrimidine nucleoside with significant potential in antiviral and anticancer research. Its structural modifications—the iodine atom at the 5-position of the uracil base and the methyl group at the 2'-position of the ribose sugar—confer unique chemical and biological properties. This technical guide provides a comprehensive overview of the structural analysis of 5-Iodo-2'-O-methyluridine, including its physicochemical properties, proposed synthesis, and mechanism of action. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from closely related analogs to provide a thorough understanding of its structural characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Iodo-2'-O-methyluridine is presented in Table 1. This data is crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃IN₂O₆ | |

| Molecular Weight | 384.12 g/mol | |

| CAS Number | 34218-84-3 | |

| Appearance | White to off-white powder (predicted) | |

| Storage Temperature | 10°C - 25°C |

Spectroscopic and Structural Data

NMR Spectroscopy (Predicted)

The expected ¹H and ¹³C NMR chemical shifts for 5-Iodo-2'-O-methyluridine can be predicted based on the analysis of similar structures, such as 5-iodouridine and 2'-O-methyluridine. The presence of the iodine atom is expected to cause a downfield shift of the H6 proton signal, while the 2'-O-methyl group will introduce a characteristic singlet in the ¹H NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| Uracil Base | ||

| H6 | ~8.0 | |

| C2 | ~150 | |

| C4 | ~162 | |

| C5 | - | ~70 |

| C6 | ~145 | |

| Ribose Sugar | ||

| H1' | ~5.9 | |

| H2' | ~4.2 | |

| H3' | ~4.1 | |

| H4' | ~4.0 | |

| H5', H5'' | ~3.8, ~3.7 | |

| C1' | ~90 | |

| C2' | ~80 | |

| C3' | ~70 | |

| C4' | ~85 | |

| C5' | ~61 | |

| 2'-O-Methyl | ||

| OCH₃ | ~3.4 | ~58 |

Mass Spectrometry (Predicted)

The mass spectrum of 5-Iodo-2'-O-methyluridine is expected to show a prominent molecular ion peak [M]+ at m/z 384. Fragmentation would likely involve the cleavage of the glycosidic bond, leading to fragments corresponding to the iodinated uracil base and the 2'-O-methylated ribose sugar.

Infrared Spectroscopy (Predicted)

The IR spectrum of 5-Iodo-2'-O-methyluridine is predicted to exhibit characteristic absorption bands for the N-H, C=O, C-O, and C-I functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching | 3200-3400 |

| C=O stretching | 1650-1750 |

| C-O stretching | 1000-1300 |

| C-I stretching | 500-600 |

Experimental Protocols

Synthesis of 5-Iodo-2'-O-methyluridine

A detailed experimental protocol for the synthesis of 5-Iodo-2'-O-methyluridine is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of related compounds, such as the iodination of 2'-O-methyluridine.

Materials:

-

2'-O-methyluridine

-

Iodine (I₂)

-

Silver sulfate (Ag₂SO₄) or Sodium nitrite (NaNO₂)

-

Methanol (MeOH)

-

Acetonitrile (MeCN)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolution: Dissolve 2'-O-methyluridine in a suitable solvent such as methanol or acetonitrile.

-

Iodination: Add iodine and an activating agent (e.g., silver sulfate or sodium nitrite) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove any solids. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 5-Iodo-2'-O-methyluridine.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

Caption: Proposed workflow for the synthesis of 5-Iodo-2'-O-methyluridine.

Mechanism of Action: Antiviral Activity

The primary antiviral mechanism of 5-halogenated nucleosides involves their intracellular conversion to the triphosphate form, which then acts as a competitive inhibitor of viral DNA or RNA polymerases. This leads to the termination of the growing nucleic acid chain and the inhibition of viral replication.

Signaling Pathway

The proposed antiviral signaling pathway for 5-Iodo-2'-O-methyluridine is depicted below. This pathway is based on the well-established mechanism of action for similar nucleoside analogs.

Caption: Proposed antiviral mechanism of 5-Iodo-2'-O-methyluridine.

Conclusion

5-Iodo-2'-O-methyluridine represents a promising molecule in the development of new antiviral and anticancer therapies. While direct and comprehensive structural data remains to be fully elucidated, analysis of its structural analogs provides a strong foundation for understanding its chemical behavior and biological activity. The proposed synthetic route and mechanism of action outlined in this guide offer a framework for future research and development of this potent nucleoside analog. Further experimental studies are warranted to fully characterize its structural and biological properties.

A Technical Guide to 5-Iodo-2'-O-methyluridine (CAS 34218-84-3): Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Iodo-2'-O-methyluridine, a pyrimidine nucleoside analog with significant potential in antiviral and antitumor research. This document consolidates available data on its physicochemical properties, mechanism of action, synthesis protocols, and key experimental findings to support its application in drug discovery and development.

Physicochemical and Structural Data

5-Iodo-2'-O-methyluridine is a modified nucleoside, structurally related to uridine. The introduction of an iodine atom at the 5-position of the pyrimidine ring and a methyl group at the 2'-position of the ribose sugar significantly alters its biological properties compared to the natural nucleoside.

| Property | Value | Source |

| CAS Number | 34218-84-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃IN₂O₆ | [1][3] |

| Molecular Weight | 384.12 g/mol | [1][2][3] |

| Synonyms | 2'-O-Methyl-5-iodouridine | [2] |

| Solubility | Slightly soluble (2.6 g/L) at 25 °C (Calculated) | [3] |

| Density | 2.04 ± 0.1 g/cm³ (Calculated) | [3] |

| Storage Conditions | Stable at -20°C for ≥ 2 years. Recommended short-term storage at 10°C - 25°C. | [1][2] |

| SMILES | O(C)[C@H]1--INVALID-LINK--[C@H]1O">C@@HN2C(=O)NC(=O)C(I)=C2 | [2] |

Mechanism of Action

5-Iodo-2'-O-methyluridine is classified as a nucleoside antimetabolite.[2] Its primary mechanism of action involves the disruption of nucleic acid synthesis, leading to antiviral and antitumor effects.[1][4][5] As an analog of uridine, it is processed by cellular metabolic pathways. It is believed to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate derivative can then act as a substrate for DNA and/or RNA polymerases, competing with natural nucleoside triphosphates. Its incorporation into growing nucleic acid chains can terminate chain elongation or lead to the synthesis of non-functional DNA or RNA, ultimately inhibiting replication and inducing apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.[2][4][6]

Synthesis and Experimental Protocols

The synthesis typically involves the direct iodination of a 2'-O-methyluridine precursor. A common method employs an iodinating agent in an appropriate solvent. Subsequent purification is necessary to isolate the final product.

This protocol is adapted from the synthesis of 3′,5′-di-O-acetyl-5-iodo-2′-deoxyuridine and serves as a plausible method.[7]

-

Dissolution: Dissolve the starting material (e.g., a protected 2'-O-methyluridine) in a suitable solvent such as acetonitrile (ACN).

-

Addition of Reagents: Add iodine (I₂) and ceric ammonium nitrate (CAN) to the mixture. A typical molar ratio might be 1 equivalent of starting material, 0.6 equivalents of iodine, and 0.5 equivalents of CAN.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80°C) for approximately 1-2 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, evaporate the solvent. Treat the residue with an aqueous solution of 5% sodium bisulfite (NaHSO₃) to neutralize any unreacted iodine. Extract the product into an organic solvent like ethyl acetate (EtOAc).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography to yield the final 5-iodinated compound.

-

Deprotection (if necessary): If protecting groups were used on the hydroxyls, a deprotection step (e.g., using sodium methoxide in methanol) would be required.[8]

This protocol is based on comparative studies of similar antiviral nucleosides like 5-iodo-2'-deoxyuridine (IUdR).[9][10][11]

-

Cell Seeding: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates to form confluent monolayers.

-

Virus Inoculation: Infect the cell monolayers with a known titer of the target virus for a set adsorption period (e.g., 1 hour).

-

Drug Application: Remove the virus inoculum. Add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose) containing serial dilutions of 5-Iodo-2'-O-methyluridine.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for viral plaques to form (typically 2-4 days).

-

Staining and Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize and count the viral plaques.

-

Data Analysis: Calculate the concentration of the drug that inhibits plaque formation by 50% (IC₅₀) relative to an untreated virus control. The antiviral index can be determined by comparing the IC₅₀ to the concentration that causes 50% cytotoxicity (CC₅₀) in uninfected cells.

Biological and Pharmacokinetic Data

Direct quantitative data for 5-Iodo-2'-O-methyluridine is limited. However, extensive research on its close analog, 5-Iodo-2'-deoxyuridine (Idoxuridine, IUdR), provides valuable context for its potential activity and clinical behavior.

Studies comparing IUdR with other nucleoside analogs against various viruses demonstrate its broad-spectrum activity, which is a promising indicator for its 2'-O-methyl derivative.

| Compound | Virus Target | IC₅₀ (μg/mL) | Antiviral Index | Source |

| IUdR | Herpes Simplex Virus 1 (HSV-1) | 1 - 8 | 80 | [9][10] |

| Ara-A | Herpes Simplex Virus 1 (HSV-1) | 1 - 8 | 40 | [9][10] |

| Ara-C | Herpes Simplex Virus 1 (HSV-1) | 1 - 8 | 8 | [9][10] |

Antiviral Index = Minimum toxic dose / 50% plaque reduction dose.

Like IUdR, 5-Iodo-2'-O-methyluridine is expected to function as a radiosensitizer by incorporating into the DNA of cancer cells.[12] The presence of the heavy iodine atom increases the absorption of X-rays, enhancing DNA damage. Studies with IUdR have quantified its incorporation into tumor DNA.

| Parameter | Finding | Source |

| Thymidine Replacement | Approached 10% in Harding-Passey murine melanoma tumors after intravenous infusion of IUdR. | [13] |

| Modulation | Co-administration with fluoropyrimidines (e.g., FdUrd) significantly enhances the rate of IUdR incorporation into DNA of human bladder cancer cells. | [14][15] |

The pharmacokinetics of IUdR have been studied in humans, revealing rapid clearance. The 2'-O-methyl modification may alter this profile, potentially increasing stability and half-life.

| Pharmacokinetic Parameter | Value (for IUdR) | Conditions | Source |

| Total Body Clearance | 750 mL/min/m² | 12-hour infusion (250-1200 mg/m²) | [16] |

| Disappearance t₁/₂ | < 5 minutes | Post-infusion | [16][17] |

| Primary Metabolite | 5-iodouracil (IUra) | - | [16] |

| Peak Plasma Conc. | ~4.0 μM | After 2400 mg single oral dose of IPdR (an IUdR prodrug) | [18] |

Conclusion

5-Iodo-2'-O-methyluridine is a promising pyrimidine nucleoside analog with potential applications in oncology and virology. Its mechanism is predicated on the well-established paradigm of nucleoside antimetabolites that disrupt nucleic acid synthesis. While direct experimental data is sparse, extensive research on the related compound Idoxuridine provides a strong foundation for future investigation. The protocols and data summarized in this guide offer a valuable resource for researchers aiming to explore the synthesis, biological activity, and therapeutic potential of this compound. Further studies are warranted to fully characterize its pharmacokinetic profile and efficacy in preclinical models.

References

- 1. 5-Iodo-2'-O-methyluridine | 34218-84-3 | NI06234 [biosynth.com]

- 2. molnova.com [molnova.com]

- 3. CAS # 34218-84-3, 5-Iodo-2'-O-methyluridine - chemBlink [chemblink.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemclinix.com [alfa-chemclinix.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mpbio.com [mpbio.com]

- 13. Analysis of 5-iodo-2'-deoxyuridine incorporation in murine melanoma for photon activation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical modulation of 5-bromo-2'-deoxyuridine and 5-iodo-2'-deoxyuridine incorporation into DNA in VX2 tumor-bearing rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. First-in-Human Phase 0 Trial of Oral 5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR) in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of 5-Iodo-2'-O-methyluridine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for modeling the interactions of 5-Iodo-2'-O-methyluridine with biological macromolecules. While specific experimental and computational studies on 5-Iodo-2'-O-methyluridine are not extensively available in the current literature, this document outlines a robust framework for its theoretical investigation based on established computational techniques applied to analogous molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the in-silico analysis of modified nucleosides. We will cover the essential steps from molecular parameterization to detailed interaction analysis, including molecular docking, molecular dynamics simulations, and free energy calculations. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams.

Introduction

5-Iodo-2'-O-methyluridine is a modified nucleoside with potential applications in antiviral and anticancer therapies, similar to its analogue, 5-iodo-2'-deoxyuridine (Idoxuridine). The introduction of an iodine atom at the 5-position of the uracil base and a methyl group at the 2'-position of the ribose sugar can significantly alter its chemical properties, binding affinity, and metabolic stability. Understanding the molecular interactions of this compound with biological targets such as viral polymerases or other enzymes is crucial for rational drug design and development.

Theoretical modeling provides a powerful tool to investigate these interactions at an atomic level, offering insights that can be challenging to obtain through experimental methods alone. This guide will detail the necessary computational steps to model the behavior of 5-Iodo-2'-O-methyluridine and predict its binding characteristics.

Theoretical Modeling Workflow

The theoretical investigation of 5-Iodo-2'-O-methyluridine interactions can be broken down into a series of computational experiments. The general workflow is depicted below.

Methodological & Application

Application Notes and Protocols for 5-Iodo-2'-O-methyluridine in Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-O-methyluridine is a synthetic nucleoside analog with potential as a broad-spectrum antiviral agent against both DNA and RNA viruses.[1] Its structure, featuring an iodine atom at the 5th position of the uracil base and a methyl group at the 2'-O position of the ribose sugar, suggests a mechanism of action involving the disruption of viral nucleic acid replication. This document provides detailed protocols for evaluating the antiviral efficacy and cytotoxicity of 5-Iodo-2'-O-methyluridine in cell culture-based assays.

Mechanism of Action

While the precise signaling pathways for 5-Iodo-2'-O-methyluridine are still under investigation, its mechanism of action is hypothesized to be similar to other 2'-O-methylated nucleoside analogs. After entering the host cell, it is anticipated to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). The incorporation of the modified nucleotide into the nascent viral RNA chain is predicted to cause chain termination or introduce conformational changes that stall the polymerase, thereby inhibiting viral replication. The 2'-O-methyl group can sterically hinder the formation of the phosphodiester bond, effectively halting further elongation of the RNA strand.

Caption: Hypothesized mechanism of action for 5-Iodo-2'-O-methyluridine.

Data Presentation

The antiviral activity and cytotoxicity of 5-Iodo-2'-O-methyluridine should be quantified to determine its therapeutic potential. Key parameters include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Note: Specific experimental data for 5-Iodo-2'-O-methyluridine is not widely available in published literature. The following tables are provided as templates. Researchers should replace the placeholder "Value" with their experimental findings.

Table 1: Antiviral Activity of 5-Iodo-2'-O-methyluridine against Various Viruses

| Virus | Cell Line | EC50 (µM) | Assay Method |

| Influenza A (H1N1) | MDCK | Value | Plaque Reduction Assay |

| Dengue Virus (DENV-2) | Vero | Value | Viral Yield Reduction Assay |

| Zika Virus (ZIKV) | Huh-7 | Value | Cytopathic Effect (CPE) Inhibition Assay |

| Hepatitis C Virus (HCV) | Huh-7.5 | Value | Replicon Assay |

Table 2: Cytotoxicity of 5-Iodo-2'-O-methyluridine in Different Cell Lines

| Cell Line | CC50 (µM) | Assay Method |

| MDCK | Value | MTT Assay |

| Vero | Value | Neutral Red Uptake Assay |

| Huh-7 | Value | CellTiter-Glo Assay |

| Huh-7.5 | Value | MTT Assay |

Table 3: Selectivity Index of 5-Iodo-2'-O-methyluridine

| Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A (H1N1) | MDCK | Value | Value | Value |

| Dengue Virus (DENV-2) | Vero | Value | Value | Value |

| Zika Virus (ZIKV) | Huh-7 | Value | Value | Value |

| Hepatitis C Virus (HCV) | Huh-7.5 | Value | Value | Value |

Experimental Protocols

The following are detailed protocols for determining the cytotoxicity and antiviral efficacy of 5-Iodo-2'-O-methyluridine.

Caption: General workflow for evaluating antiviral compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of 5-Iodo-2'-O-methyluridine that is toxic to the host cells.

Materials:

-

5-Iodo-2'-O-methyluridine

-

Host cell line (e.g., Vero, MDCK, Huh-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a series of 2-fold dilutions of 5-Iodo-2'-O-methyluridine in complete medium, starting from a high concentration (e.g., 1000 µM).

-

Compound Addition: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-